molecular formula C16H18N2O B1415274 6-(4-Cyclohexylphenyl)pyridazin-3-ol CAS No. 58897-76-0

6-(4-Cyclohexylphenyl)pyridazin-3-ol

Cat. No.: B1415274
CAS No.: 58897-76-0
M. Wt: 254.33 g/mol
InChI Key: DJSGFHMXYLMJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound belonging to the pyridazine family.

Biochemical Analysis

Biochemical Properties

6-(4-Cyclohexylphenyl)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE-III . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various cellular processes. Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance the inotropic and vasodilator properties of cardiac cells by increasing cAMP levels . Furthermore, it affects gene expression related to inflammatory responses, thereby reducing inflammation in affected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PDE-III enzymes, inhibiting their activity and leading to increased cAMP levels . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, the compound modulates gene expression by interacting with transcription factors involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and improved cardiac function in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cardiac function and reduced inflammation . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and heart, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyclohexylphenyl)pyridazin-3-ol typically involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyclohexylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Cyclohexylphenyl)pyridazin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenylpyridazin-3-ol
  • 6-(4-Methylphenyl)pyridazin-3-ol
  • 6-(4-Methoxyphenyl)pyridazin-3-ol

Uniqueness

6-(4-Cyclohexylphenyl)pyridazin-3-ol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-cyclohexylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGFHMXYLMJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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